![molecular formula C23H24ClN3O4 B2644413 {6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326831-32-6](/img/structure/B2644413.png)
{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Description
{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
is a synthetic compound with the molecular formula C23H24ClN3O4
and a molecular weight of 441.91
. It belongs to the class of compounds known as quinolines, which are nitrogen-containing bicyclic compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives like this compound typically involves a bicyclic system with a benzene ring fused to a pyridine ring . The specific substitutions on the quinoline nucleus can greatly influence the properties and biological activities of the compound .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The specific reactions that{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
can undergo would depend on the conditions and reagents present.
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, Nowak et al. (2014) described the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions, indicating potential in anticancer activities (Nowak et al., 2014).
Biological Activities
Anticancer Properties: The derivatives of this compound have shown interesting anticancer activities. The cytotoxicity of these compounds was evaluated on A549 and HT29 cell lines, as well as on lymphocytes, where compound 18b showed promising results (Nowak et al., 2014).
DNA Intercalating Properties: Engqvist and Bergman (2004) explored new synthetic methods leading to fused tri- and tetracyclic heterocycles, many of which, including derivatives of this compound, have interesting biological activities such as antiviral properties and DNA intercalating properties (Engqvist & Bergman, 2004).
Potential in Medical Imaging
- Imaging in Parkinson's Disease: Wang et al. (2017) synthesized HG-10-102-01, a derivative of this compound, as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This synthesis highlights the potential use of this compound in neurodegenerative disease research and diagnostics (Wang et al., 2017).
properties
IUPAC Name |
[6-chloro-4-[(3,4-dimethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-20-6-3-15(11-21(20)30-2)13-26-22-17-12-16(24)4-5-19(17)25-14-18(22)23(28)27-7-9-31-10-8-27/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMQZNLSLCENDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone |
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